molecular formula C16H13Cl2NO2 B2488724 (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate CAS No. 861212-26-2

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate

Cat. No.: B2488724
CAS No.: 861212-26-2
M. Wt: 322.19
InChI Key: VVQPQZRUISUBBK-MDZDMXLPSA-N
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Description

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is an organic compound with a complex structure that includes chlorophenyl and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate typically involves the reaction of (2-chlorophenyl)methylamine with (E)-2-(2-chlorophenyl)ethenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
  • (2-chlorophenyl)methyl N-[(E)-2-(thiophen-2-yl)ethenyl]carbamate

Uniqueness

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is unique due to its specific structure, which includes two chlorophenyl groups and a carbamate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

IUPAC Name

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-7-3-1-5-12(14)9-10-19-16(20)21-11-13-6-2-4-8-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPQZRUISUBBK-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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